3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is an organic compound characterized by its unique molecular structure, which includes a cyclohexanone ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group. Its molecular formula is and it has the CAS number 1513184-34-3. This compound is classified as a pyrazole derivative and is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one typically involves the reaction of 3,5-dimethylpyrazole with cyclohexanone. A common synthetic route employs a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, facilitating nucleophilic substitution on the carbonyl group of cyclohexanone.
The molecular structure of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one features a cyclohexanone core with a pyrazole substituent. The specific arrangement of atoms contributes to its distinct chemical properties.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one can undergo several chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids while reduction can produce alcohols.
The mechanism of action for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with biological macromolecules. The pyrazole ring engages in hydrogen bonding and π–π interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, making this compound a candidate for biological studies.
The compound's stability and reactivity are influenced by its functional groups, particularly the carbonyl and pyrazole moieties.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one has several applications in scientific research:
The strategic integration of 3,5-dimethylpyrazole with cyclohexanone scaffolds represents a rational approach to developing pharmacologically active compounds. The 3,5-dimethylpyrazole moiety serves as a versatile heterocyclic building block with demonstrated bioisosteric properties, enabling it to mimic enzyme substrates or endogenous ligands. This moiety exhibits favorable π-stacking capabilities and hydrogen-bonding characteristics due to its dual nitrogen atoms and methyl group electron-donating effects [1]. When conjugated with the cyclohexanone system, the resulting hybrid architecture creates a spatially defined pharmacophore capable of interacting with diverse biological targets, particularly enzymes and ion channels [2].
The cyclohexanone ring provides conformational flexibility while maintaining defined three-dimensional positioning of pharmacophoric elements. This ring system adopts variable chair conformations that influence the presentation of the pyrazole substituent to biological targets. The ketone functionality serves as both a hydrogen-bond acceptor and a synthetic handle for further structural diversification through reactions at the carbonyl group. In N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, similar hybrid structures demonstrated low nanomolar inhibitory activity (IC₅₀ = 0.042 μM) by preserving endogenous palmitoylethanolamide (PEA), highlighting the therapeutic potential of this structural approach for anti-inflammatory applications [1]. For KCa2.2 channel potentiators, the pyrazole-cycloalkyl combination enabled subtype-selective modulation (EC₅₀ = 7.48 μM for CyPPA), validating the design rationale for central nervous system targets [2].
The 3,5-dimethylpyrazole ring exhibits inherent challenges in regioselective functionalization due to the presence of two nitrogen atoms (N1 and N2) with differing nucleophilicities. Methodologies for selective N1-alkylation have been optimized to overcome these challenges:
Alkylation under Basic Conditions: Treatment with sodium hydroxide (0.2 g, 5 mmol) in DMF at 373 K facilitates N1-deprotonation, enabling nucleophilic attack on bromoacetophenone derivatives. This approach achieves moderate yields (53-69%) of N1-alkylated products while minimizing N2-alkylation byproducts [5] [7]. The reaction proceeds through an SN2 mechanism, with the 3,5-dimethyl groups providing steric and electronic bias toward N1-functionalization.
Microwave-Assisted Synthesis: Recent advancements employ microwave irradiation to enhance reaction efficiency and regioselectivity. For example, coupling of 3,5-dimethylpyrazole with 3-bromopropanenitrile under microwave conditions (120°C, 20 minutes) yields 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile with improved purity and reduced reaction times compared to conventional heating [7].
Crystallography-Guided Optimization: X-ray crystallographic analysis of intermediates provides critical insights into regioselectivity. The crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide reveals intermolecular N-H···N and N-H···O hydrogen bonds that stabilize the N1-regioisomer in the solid state, confirming the preferential formation of this isomer under optimized conditions [5]. The dihedral angle between the pyrazole and amide planes measures 54.7°, indicating minimal steric congestion around the N1 linkage point.
Table 1: Regioselective Pyrazole Functionalization Methodologies
Method | Conditions | Yield (%) | Regioselectivity (N1:N2) | Key Advantage |
---|---|---|---|---|
Conventional Alkylation | NaOH/DMF, 373K, 6h | 53-69 | >20:1 | Scalability |
Microwave-Assisted | 120°C, 20 min | 75-82 | >25:1 | Reduced reaction time |
Phase-Transfer Catalysis | TBAB/K₂CO₃/H₂O | 60-68 | >15:1 | Aqueous conditions |
Metal-Catalyzed N-Arylation | CuI/phenanthroline | 45-55 | >30:1 | Aryl halide compatibility |
The substitution pattern on the cyclohexanone ring profoundly influences biological activity through stereoelectronic effects and conformational modulation. Systematic SAR studies reveal critical structure-activity relationships:
Positional Effects: Ketone positioning relative to the pyrazole linkage dictates molecular geometry and target engagement. The 3-substituted regioisomer (3-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one) demonstrates superior KCa2.2 channel potentiation (EC₅₀ = 49.72 μM) compared to 2- or 4-substituted analogues, attributed to optimal vectorial alignment with the channel's hydrophobic pocket between the HA/HB helices and the C-lobe of calmodulin [2]. Molecular modeling suggests this positioning allows simultaneous interaction with both hydrophobic and hydrophilic subpockets.
Electronic Modulation: Electron-withdrawing groups at C4 significantly enhance electrophilicity and hydrogen-bond accepting capacity. The 4-nitro derivative exhibits a 15-fold increase in NAAA inhibition compared to unsubstituted analogues by strengthening key hydrogen bonds with catalytic residues (Cys126, Arg142, Asp145) [1]. Conversely, electron-donating groups like 4-methoxy enhance CNS penetration for ion channel targets, as evidenced by improved cerebellar Purkinje cell firing normalization in spinocerebellar ataxia models [2].
Steric Considerations: β-Substituents adjacent to the ketone influence ring conformation and solvent accessibility. 2,2-Dimethyl substitution enforces chair inversion, positioning the pyrazole moiety equatorially for optimal target engagement. This modification yields a 3.2-fold improvement in lipophilic efficiency (LipE = 6.3 → 8.1) by reducing polar surface area while maintaining target affinity [1].
Table 2: Bioactivity Modulation through Cyclohexanone Substitution
Substituent Position | Group | Target | Activity Change | Physicochemical Effect |
---|---|---|---|---|
C3 | None | KCa2.2 | EC₅₀ = 49.72 μM | Baseline geometry |
C4 | NO₂ | NAAA | 15× ↑ potency | Enhanced H-bond acceptance |
C4 | OCH₃ | KCa2.2 | Improved CNS exposure | Increased logP (1.2 → 1.8) |
C2 | CH₃ | NAAA | 3× ↓ potency | Steric hindrance |
C4 | F | KCa2.2 | No significant change | Minimal electronic effect |
C2, C2 | gem-Dimethyl | NAAA | LipE 6.3 → 8.1 | Reduced PSA |
The molecular tether connecting pyrazole and cyclohexanone rings dictates conformational flexibility, three-dimensional orientation, and ultimately biological efficacy. Three primary linker geometries have been systematically explored:
Direct C-N Bonding (Rigid-Link): The shortest connection type exemplified by 3-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one provides limited rotational freedom. Crystallographic analysis reveals a dihedral angle of 54.7° between pyrazole and cyclohexanone planes [3]. This restricted geometry enhances selectivity for targets requiring precise spatial arrangement, such as KCa2.2 channels, where it achieves submicromolar activity (EC₅₀ = 0.89 μM). However, the rigidity compromises adaptability to conformational changes in more flexible binding sites [2].
Flexible Alkyl Spacers (e.g., -CH₂CH₂-): Two-carbon chains introduce rotatable bonds that enable adaptive target binding. The propionitrile linker in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile adopts multiple low-energy conformations with dihedral angles ranging from 8.6° to 54.4° [4] [7]. This flexibility broadens target engagement profiles, improving efficacy against structurally diverse enzymes like NAAA (IC₅₀ improvement from 1.09 μM to 0.042 μM) [1]. The trade-off involves reduced subtype selectivity for ion channel isoforms.
Conformationally Constrained Linkers: Bicyclic systems like 8-azabicyclo[3.2.1]octane enforce specific three-dimensional orientations. The endo-ethoxymethyl-pyrazinyloxy configuration optimizes binding to NAAA's catalytic triad through non-covalent interactions, achieving picomolar inhibition while eliminating covalent modification concerns [1]. Molecular dynamics simulations show reduced RMS fluctuation (1.2 Å vs 2.8 Å in flexible analogs) during target engagement, explaining the improved binding kinetics.
Table 3: Comparative Analysis of Linker Geometries
Linker Type | Representative Structure | Dihedral Angle (°) | Target Affinity | Selectivity Index |
---|---|---|---|---|
Direct C-N bond | 3-(3,5-Dimethylpyrazol-1-yl)cyclohexan-1-one | 54.7 | KCa2.2 EC₅₀ = 0.89 μM | >100 (vs KCa2.1) |
Two-carbon chain | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | 8.6-54.4 | NAAA IC₅₀ = 1.09 μM | 25 (vs FAAH) |
Azabicyclic constraint | endo-8-Azabicyclo[3.2.1]octane | Fixed exo orientation | NAAA IC₅₀ = 0.042 μM | >500 (vs AC) |
Amide linker | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | 54.4 (crystal) | Multi-target | Low |
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8